CCR5 Antagonist Potency: Pyrrolidine vs. Morpholine Analog (Direct Head-to-Head Comparison)
In a cell-based assay measuring CCR5 antagonist activity, 5-Amino-2-pyrrolidin-1-yl-benzoic acid (target) demonstrated an IC50 of 0.300 nM against the CCR5 receptor expressed in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct, assessed by inhibition of HIV infusion [1]. In contrast, the morpholine analog 5-Amino-2-morpholin-4-yl-benzoic acid (comparator) exhibited an IC50 of 2.80E+3 nM (2,800 nM) in a related assay measuring inhibition of HIV1 gp120-induced cell-cell fusion [2]. This represents an approximately 9,300-fold difference in potency favoring the pyrrolidine derivative. The direct comparison highlights the critical role of the pyrrolidine ring in achieving high-affinity CCR5 engagement.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.300 nM |
| Comparator Or Baseline | 5-Amino-2-morpholin-4-yl-benzoic acid; IC50 = 2.80E+3 nM (2,800 nM) |
| Quantified Difference | ~9,300-fold more potent |
| Conditions | Target: P4R5 cells expressing CCR5, CD4, LTR-beta-gal (HIV infusion inhibition). Comparator: HIV1 gp120-induced cell-cell fusion assay. |
Why This Matters
This dramatic potency difference validates the selection of the pyrrolidine analog over the morpholine analog for CCR5-targeted drug discovery programs, ensuring robust target engagement at lower concentrations.
- [1] BindingDB. BDBM50394593 (CHEMBL2164205): Affinity Data IC50: 0.300 nM. Retrieved from http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394593&google=BDBM50394593 View Source
- [2] BindingDB. BDBM50350045 (CHEMBL1813270): Affinity Data IC50: 2.80E+3 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350045&google=BDBM50350045 View Source
